molecular formula C9H10O B043007 2-Hydroxy-alpha-methylstyrene CAS No. 10277-93-7

2-Hydroxy-alpha-methylstyrene

Cat. No. B043007
CAS RN: 10277-93-7
M. Wt: 134.17 g/mol
InChI Key: WUQYBSRMWWRFQH-UHFFFAOYSA-N
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Description

2-Hydroxy-alpha-methylstyrene, also known as α-Methylstyrene, is an organic compound with the formula C₆H₅C(CH₃)=CH₂ . It is a colorless oil and is a precursor to plasticizers, resins, and polymers .


Synthesis Analysis

α-Methylstyrene (AMS) is a byproduct formed in a variation of the cumene process. It can also be produced by dehydrogenation of cumene . The most important approaches for in situ modification are copolymerization of styrene with a second monomer .


Molecular Structure Analysis

The molecular weight of α-Methylstyrene is 118.1757 . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the 2-Hydroxy-alpha-methylstyrene molecule .


Chemical Reactions Analysis

The primary reaction involves cumene and oxygen, resulting in cumene hydroperoxide. This is then converted into phenol and acetone . The free-radical polymerization of α-methylstyrene is slow and predominantly yields low molecular weight due to the low ceiling temperature .


Physical And Chemical Properties Analysis

α-Methylstyrene is a colorless liquid with a characteristic odor . It has a molecular weight of 118.1757 . The properties of PHAs depend on the monomer composition and many types of PHA monomers have been reported .

Safety And Hazards

α-Methylstyrene is a colorless liquid with a characteristic odor. It is classified as a Class II Combustible Liquid with a flash point of 129°F . It can cause irritation to the eyes, skin, nose, and throat .

Future Directions

There is a growing interest in developing new technologies to consume AMS in synthetic polymers . The introduction of aromatic monomers into PHA chains is a promising method for improving the properties of PHAs .

properties

IUPAC Name

2-prop-1-en-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-7(2)8-5-3-4-6-9(8)10/h3-6,10H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQYBSRMWWRFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461513
Record name 2-hydroxy-alpha-methylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-alpha-methylstyrene

CAS RN

10277-93-7
Record name 2-hydroxy-alpha-methylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A distillation flask equipped with a Vigreux column was charged with 70.0 g. (0.31 mole) of bisphenol A [2,2-bis(p-hydroxyphenyl)propane] and 0.2 g. of sodium hydroxide. The bisphenol A was pyrolyzed under reduced pressure at a bath temperature of 200° C. to 270° C. Over a period of about 50 minutes and under 10 mm. of pressure (mercury) a distillate of 68.1 g. of a mixture of phenol and isopropenylphenol was obtained.
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Synthesis routes and methods II

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Acrylonitrile (270 g), styrene (630 g), p-isopropenylphenol (100 g), ethyl acetate (250 g) and 2,2'-azobis(2,4-dimethylvaleronitrile (5 g) were fed and polymerized at 60° C. for 4 hours, followed by further adding ethyl acetate (250 g) and 2,2'-azobis(2,4-dimethylvaleronitrile) (5 g) and further polymerization at 60° C. for 4 hours. Solvent was then removed under reduced pressure to obtain a copolymer of isopropenylphenol (hereinafter abbreviated to phenolic polymer B). The viscosity of 5% solution of phenolic polymer B in ethyl acetate, at 25° C., was 1.75 cps.
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Synthesis routes and methods III

Procedure details

The mother liquor from the primary system contains water, acetone, impurities and residual BPA. This mother liquor is passed through preheaters into a flash chamber where the water, acetone and a portion of the phenol is flashed to a vapor. This vapor is fed to a distillation column for separating the water and acetone from the lower vapor pressure phenol. The bottoms stream from the flash chamber includes a concentration of impurities and residual BPA in a phenol carrier. From this stream, a small purge is taken to a catalytic decomposition zone where the phenol is distilled overhead and the BPA and impurities are cleaved at high temperature to form phenol and isopropenyl phenol. Phenol is recovered as raw material and recycled to the reaction zone. Uncleavable "heavies" and polymers are purged from the system as "tars." The balance of the flash pot bottoms stream is recycled to the reaction zone.
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Synthesis routes and methods IV

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